molecular formula C6H15N3O3S B13544195 N-(2-aminoethyl)morpholine-4-sulfonamide

N-(2-aminoethyl)morpholine-4-sulfonamide

Cat. No.: B13544195
M. Wt: 209.27 g/mol
InChI Key: AAISMDXLGAKBGM-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)morpholine-4-sulfonamide is a chemical compound of interest in medicinal chemistry and biochemical research. It features a morpholine ring, a sulfonamide functional group, and a terminal ethylamine moiety, a combination present in compounds investigated for various biological activities. Sulfonamide-based compounds are a significant area of study in drug discovery. Researchers have explored structurally similar sulfonamides as potential inhibitors of Histone Deacetylases (HDAC) . HDAC inhibitors can modulate gene expression and have shown promise in preclinical studies for their anti-proliferative effects, making them a focus in cancer research . Furthermore, compounds containing a morpholine ring, like 4-(2-aminoethyl)morpholine, are frequently used in the synthesis of more complex molecules and are valued for their potential to improve the pharmacological properties of drug candidates . The specific structural motifs in this compound suggest it may serve as a valuable building block or key intermediate in organic synthesis for constructing potential enzyme inhibitors or other bioactive molecules . Researchers can utilize this compound to develop novel chemical entities for probing biological pathways or as a precursor in parallel synthesis for generating diverse compound libraries. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C6H15N3O3S

Molecular Weight

209.27 g/mol

IUPAC Name

N-(2-aminoethyl)morpholine-4-sulfonamide

InChI

InChI=1S/C6H15N3O3S/c7-1-2-8-13(10,11)9-3-5-12-6-4-9/h8H,1-7H2

InChI Key

AAISMDXLGAKBGM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)NCCN

Origin of Product

United States

Preparation Methods

Overview:

This method involves chlorosulfonation of a suitable aromatic precursor, followed by amination to introduce the aminoethyl group, culminating in sulfonamide formation.

Step-by-step Process:

Step Description Reagents & Conditions Yield & Notes
A. Chlorosulfonation Introduction of sulfonyl chloride group onto the aromatic ring Chlorosulfonic acid (ClSO₃H), solvent (dichloromethane), temperature (around 100-115°C) Yield: >96% (varies with specific protocols)
B. Amination Nucleophilic substitution with ethylenediamine Ethylenediamine, aqueous medium at 20-40°C Yield: ~90%, high purity
C. Cyclization to Morpholine Cyclization of aminoethyl group with formaldehyde or related reagents Formaldehyde, acid catalyst Forms the morpholine ring, completing the core structure
D. Sulfonamide Formation Reaction of the amino group with sulfonyl chloride Sulfonyl chloride, base (e.g., pyridine), controlled temperature Final yield: high, with purification steps

Advantages:

  • Well-established, scalable for industrial synthesis
  • High yields (>90%) reported in patent literature

Multi-step Synthesis via Nucleophilic Substitution and Sulfonation

Overview:

This route involves preparing a precursor aminoethyl-morpholine, then introducing the sulfonamide functionality through sulfonyl chloride intermediates.

Procedure:

Step Description Reagents & Conditions Data & References
1. Synthesis of N-(2-aminoethyl)morpholine Alkylation of morpholine with ethylene bromide or chloride Ethylene bromide, potassium carbonate, reflux Literature confirms efficient synthesis with yields >85%
2. Sulfonation of precursor Reaction with chlorosulfonic acid Chlorosulfonic acid, low temperature (0-5°C), solvent (dichloromethane) Yield: >96%
3. Formation of sulfonamide Reaction with ammonia or amines Ammonia gas or aqueous ammonia, mild heating Produces N-(2-aminoethyl)-morpholine-4-sulfonamide

Notes:

  • Reaction conditions must be carefully controlled to prevent over-sulfonation or side reactions.
  • Purification via recrystallization or chromatography is recommended for high purity.

Alternative Route: Using 4-Chloromorpholine as Intermediate

Approach:

Advantages:

  • Modular approach allows for stepwise optimization
  • Suitable for scale-up with high yields reported in patent literature

Key Data and Reaction Conditions Summary

Parameter Typical Range Source/Reference Remarks
Chlorosulfonic acid 50-109 g per batch Patent CN104592064A Excess amounts improve sulfonation efficiency
Ethylenediamine 120-230 kg Patent CN106336366A Used in large-scale synthesis
Reaction temperature 16-115°C Multiple patents Precise control critical for yield and purity
Purification solvents Methanol, ethanol, water Common practice Ensures high purity (>99%)

Research Findings and Data Tables

Table 1: Summary of Synthetic Routes and Yields

Route Key Reagents Main Steps Typical Yield References
Direct sulfonation + amination Chlorosulfonic acid, ethylenediamine Sulfonation, amination, cyclization 90-96%
Nucleophilic substitution + sulfonation Morpholine, ethylene chloride, chlorosulfonic acid Alkylation, sulfonation 85-95%
Stepwise via 4-chloromorpholine Morpholine, chlorinating agents, amines Chlorination, substitution, sulfonation 88-94%

Table 2: Reaction Conditions Summary

Step Temperature Reagents Solvent Duration Remarks
Chlorosulfonation 100-115°C Chlorosulfonic acid Dichloromethane 2-4 hours High yield, controlled addition
Amination 20-40°C Ethylenediamine Water or ethanol 4-6 hours Purity depends on purification
Cyclization Reflux Formaldehyde Water 2-3 hours Forms morpholine ring

Chemical Reactions Analysis

Types of Reactions: N-(2-aminoethyl)morpholine-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and sulfonamide groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

There is no direct information about the applications of the compound "N-(2-aminoethyl)morpholine-4-sulfonamide" within the provided search results. However, the search results do provide information on related compounds such as sulfonamides and 2-aminophenol-4-sulfonamide, as well as compounds containing nitroimidazole.

Sulfonamides

  • Carbonic Anhydrase Inhibitors : Sulfonamides have been found useful in controlling intraocular pressure .
  • NaV1.7 Inhibitors : Sulfonamides are being explored for the treatment of pain by selectively inhibiting NaV1.7 .
  • Synthesis of Intermediates : Sulfonamides are used as drug intermediates, though the sulfonation reaction can be dangerous and is typically reserved for creating simple aryl sulfonamide drug intermediates .

2-Aminophenol-4-sulfonamide

  • Synthetic Method : A synthetic method for producing 2-aminophenol-4-sulfonamide involves chlorosulfonation, ammonification, hydrolysis, acidification, and reduction. The chlorosulfonation step is improved by using a two-step process: first sulfonating o-Nitrochlorobenzene with chlorosulfonic acid, then chlorinating with sulfur oxychloride. This reduces the consumption of chlorosulfonic acid, minimizes waste, and increases the yield of the chlorosulfonation product .

Nitroimidazole Sulfonamides

  • Anticancer Evaluation : Nitroimidazole alkylsulfonamides are being researched for their cytotoxicity and ability to radiosensitize cells. Some have demonstrated increased cytotoxicity under anoxia, with 2-nitroimidazoles showing greater hypoxic cell ratios (HCR) than 5-nitroimidazole analogs. Certain compounds have shown promise in enhancing tumor killing when combined with radiotherapy by targeting hypoxic cells .
  • In Vivo Studies : Studies selected 2-nitroimidazole and 5-nitroimidazole compounds for in vivo evaluation based on solubility, in vitro cytotoxicity, and radiosensitization data. They were well-tolerated in mice and showed promising pharmacokinetic properties. In vivo radiosensitization studies demonstrated that certain nitroimidazoles significantly enhanced tumor killing of radiotherapy .

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)morpholine-4-sulfonamide involves its ability to modulate lysosomal pH . The compound can facilitate the transmembrane transport of chloride anions, disrupting the homeostasis of lysosomal pH. This leads to the inactivation of lysosomal enzymes such as Cathepsin B, which can have various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes critical differences between N-(2-aminoethyl)morpholine-4-sulfonamide and related compounds:

Compound Name Molecular Formula Key Substituents Synthesis Route Key Properties/Applications References
N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide HCl C₈H₁₂ClN₃O₄S Nitrobenzene sulfonamide, aminoethyl Reaction of nitrobenzenesulfonyl chloride with ethylenediamine derivatives Enhanced solubility (HCl salt), potential pharmacological activity
N-(2-Chloroethyl)morpholine-4-carboxamide C₇H₁₃ClN₂O₂ Chloroethyl, carboxamide (not sulfonamide) Reaction of morpholine with 2-chloroethyl isocyanate Forms hydrogen-bonded chains (crystal structure), used in coordination chemistry
N-(3-Amino-2-methylphenyl)morpholine-4-sulfonamide C₁₁H₁₇N₃O₃S Methylphenyl, amino group Not specified Structural analog for drug discovery; molecular weight 271.34 g/mol
N-(2-(5-Methyl-3-pyridinyl)ethyl)morpholine-4-sulfonamide C₁₅H₂₁N₅O₃S Pyridinyl, methylpyrazole Not specified Potential kinase inhibitor; molecular weight 351.4 g/mol
N-(2-Aminoethyl)morpholine-4-carboxamide oxalate C₉H₁₇N₃O₆ Carboxamide (oxalate salt) Reaction of morpholine with ethyl isocyanate followed by oxalic acid Improved crystallinity; used in ligand design

Key Findings from Comparative Studies

Hydrogen-Bonding and Crystallinity
  • N-(2-Chloroethyl)morpholine-4-carboxamide : Exhibits a chair-shaped morpholine ring and planar urea-like N₂CO unit. Its crystal structure forms infinite chains via N–H⋯O hydrogen bonds (N⋯O = 2.809–2.831 Å), enhancing thermal stability .
  • N-(2-Aminoethyl)morpholine-4-carboxamide oxalate: The oxalate salt improves crystallinity, making it suitable for X-ray studies and coordination chemistry applications .
Bioactivity and Solubility
  • N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide HCl: The hydrochloride salt increases aqueous solubility, a critical factor for drug delivery. Nitro groups may confer antibacterial or antitumor activity, as seen in other sulfonamide derivatives .
  • N-(3-Amino-2-methylphenyl)morpholine-4-sulfonamide: The aromatic amino group may enhance binding to biological targets (e.g., enzymes or receptors), similar to sulfonamide-based inhibitors of ceramidases .

Biological Activity

N-(2-aminoethyl)morpholine-4-sulfonamide is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and related case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound features a morpholine ring substituted with an aminoethyl group and a sulfonamide moiety. This structural configuration is crucial for its biological activity, particularly in enzyme inhibition and receptor interactions.

Molecular Formula: C6H14N2O3S
Molecular Weight: 178.26 g/mol

The biological activity of this compound primarily arises from its ability to interact with various biological macromolecules, including enzymes and receptors. The sulfonamide group can mimic natural substrates, allowing for competitive inhibition of target enzymes. The aminoethyl group enhances binding affinity through hydrogen bonding with protein targets.

Biological Activities

  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, particularly against Gram-positive bacteria. Studies indicate that it exhibits significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Anticancer Properties : this compound has been investigated for its potential as an anticancer agent. It acts as a histone deacetylase (HDAC) inhibitor, which is a mechanism associated with cancer cell growth suppression. In vitro studies have reported IC50 values indicating effective growth inhibition in various cancer cell lines .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on carbonic anhydrase (CA) enzymes, particularly CA IX, which is implicated in tumor progression. Selective inhibition of CA IX over other isoforms has been observed, suggesting potential therapeutic applications in cancer treatment .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntibacterialStaphylococcus aureus0.125 µg/mL
AnticancerMDA-MB-231 (Breast Cancer)2.8 µM
Enzyme InhibitionCarbonic Anhydrase IX10.93 nM

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound exhibited superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) when compared to traditional antibiotics like vancomycin, highlighting its potential as a novel therapeutic agent in treating resistant infections .

Case Study 2: Anticancer Activity

Research demonstrated that the compound induced apoptosis in MDA-MB-231 cells, significantly increasing the percentage of annexin V-FITC-positive cells, indicative of late-stage apoptosis. This effect was observed at concentrations as low as 1.52 µM, suggesting strong anticancer potential .

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-(2-aminoethyl)morpholine-4-sulfonamide?

Answer:
Synthesis optimization requires balancing reaction conditions (temperature, solvent, catalyst) and reagent selection. For example:

  • Stepwise functionalization : The sulfonamide group is typically introduced via nucleophilic substitution between morpholine-4-sulfonyl chloride and a primary amine (e.g., ethylenediamine derivatives). Reaction progress should be monitored via TLC or HPLC to ensure completion .
  • Purity control : Purification via column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted sulfonyl chlorides or secondary amines .
  • Yield enhancement : Pre-activation of intermediates (e.g., using coupling agents like DCC) improves electrophilicity of the sulfonyl group, reducing side reactions .

Basic: Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are essential for verifying the morpholine ring (δ 2.5–3.5 ppm for N-CH2_2), sulfonamide protons (δ 7–8 ppm), and amine protons (δ 1.5–2.5 ppm). 19^{19}F NMR is critical if fluorinated substituents are present .
  • X-ray crystallography : Single-crystal studies resolve bond lengths and angles, confirming the sulfonamide’s tetrahedral geometry and hydrogen-bonding networks (e.g., N–H···O interactions) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers .

Advanced: How can researchers resolve contradictions in reported reactivity data for sulfonamide derivatives?

Answer:
Discrepancies often arise from solvent polarity, pH, or competing reaction pathways:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in nucleophilic substitutions, while protic solvents (e.g., ethanol) favor proton transfer steps. For example, sulfonamide alkylation rates vary significantly between DMF and THF .
  • pH-dependent reactivity : The amine group’s nucleophilicity is pH-sensitive. Buffered conditions (pH 7–9) optimize reactivity while minimizing hydrolysis of sulfonyl intermediates .
  • Mechanistic studies : Isotopic labeling (e.g., 18^{18}O in sulfonyl groups) or computational modeling (DFT) can clarify whether contradictions stem from kinetic vs. thermodynamic control .

Advanced: What strategies are effective for studying the compound’s interactions with nucleic acids?

Answer:

  • Strand-displacement assays : Inspired by polyamide nucleic acid (PNA) studies, the morpholine sulfonamide’s amine group can facilitate binding to DNA/RNA via electrostatic interactions. Fluorescence quenching or gel electrophoresis monitors displacement efficiency .
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd_d) and stoichiometry, while circular dichroism (CD) detects conformational changes in nucleic acids upon binding .
  • Cellular uptake studies : Fluorescently tagged derivatives (e.g., FITC conjugates) assess permeability across cell membranes, critical for antisense or siRNA delivery applications .

Basic: What are the common degradation pathways under thermal or oxidative stress?

Answer:

  • Thermal decomposition : TGA-DSC analyses show sharp endothermic peaks near 300°C, corresponding to sulfonamide bond cleavage. Residual morpholine rings may further degrade into CO2_2 and NH3_3 .
  • Oxidative stability : Hydrogen peroxide or UV/O3_3 exposure oxidizes the amine to nitro groups, altering electronic properties. Stabilizers like BHT or argon atmospheres mitigate degradation .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Answer:

  • Docking simulations : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like carbonic anhydrase or histone deacetylases, prioritizing substituents that enhance hydrogen bonding or hydrophobic contacts .
  • QSAR modeling : Quantitative structure-activity relationship (QSAR) analyses correlate substituent electronegativity or steric bulk with antibacterial or anticancer activity .
  • ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, bioavailability) to refine lead compounds .

Basic: What analytical techniques are critical for monitoring reaction kinetics?

Answer:

  • Real-time HPLC : Track reactant depletion and product formation using C18 columns and UV detection at 254 nm (sulfonamide chromophore) .
  • In situ IR spectroscopy : Monitor characteristic peaks (e.g., S=O stretch at 1150–1350 cm1^{-1}) to detect intermediate sulfonic acid formation .
  • NMR kinetic studies : Non-deuterated solvents allow time-resolved analysis of proton exchange or intermediate stabilization .

Advanced: How can researchers address challenges in crystallizing sulfonamide derivatives for structural studies?

Answer:

  • Solvent screening : High-throughput crystallization trials with mixed solvents (e.g., DMSO/water) exploit polarity gradients to induce nucleation .
  • Additive engineering : Small molecules (e.g., crown ethers) template crystal packing by coordinating to amine groups .
  • Low-temperature XRD : Cooling crystals to 100 K reduces thermal motion, improving diffraction resolution for disordered morpholine rings .

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